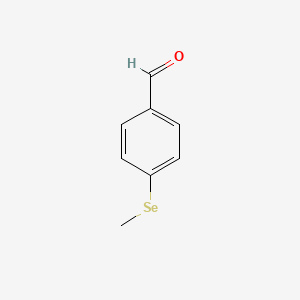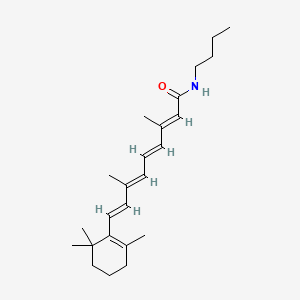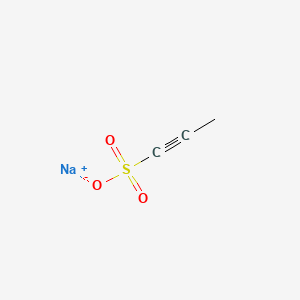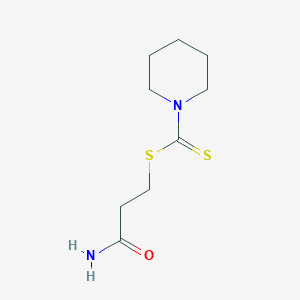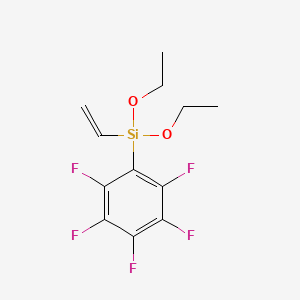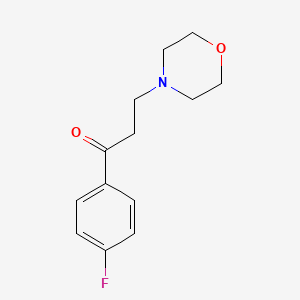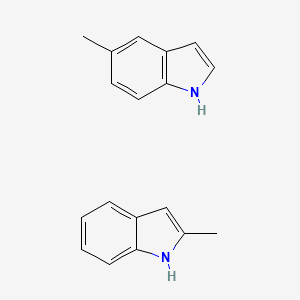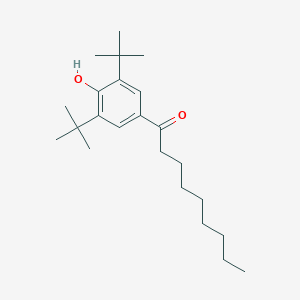
1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- is a heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 3,6-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-11-one oxime using zinc dust in a mixture of acetic acid and acetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly involves the use of reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride in methanol or lithium aluminium hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction with sodium borohydride can yield alcohol derivatives .
Applications De Recherche Scientifique
1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential analgesic properties, similar to other benzazocine derivatives.
Industry: May be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- is not fully understood. it is believed to interact with specific molecular targets, such as receptors in the nervous system, which could explain its potential analgesic effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Phenazocine: Known for its analgesic properties.
Benzomorphan: Another compound with potential opioid activity.
Uniqueness: 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- is unique due to its specific structural configuration, which may confer distinct pharmacological properties compared to other benzazocine derivatives .
Propriétés
Numéro CAS |
33494-18-7 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-methyl-3,4,5,6-tetrahydro-2H-1-benzazocine |
InChI |
InChI=1S/C12H17N/c1-13-10-6-2-3-7-11-8-4-5-9-12(11)13/h4-5,8-9H,2-3,6-7,10H2,1H3 |
Clé InChI |
HFPUEPLWTACRID-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)

